N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
Description
N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a phenyl group at position 7 and a methyl-substituted thioacetamide side chain. The compound’s synthesis likely involves alkylation of a thiol-containing heterocycle with a chloroacetamide derivative, a method commonly employed for analogous structures .
Properties
IUPAC Name |
N-methyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19-15(13)21-8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRNACIJYCTNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides with Chlorinated Esters
This approach, adapted from, involves reacting 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester (8 ) with 1-pyrrolidinecarbothioamide (4a ) or its methyl-substituted analogs. The reaction proceeds via a Ganch-type mechanism, where the thioamide’s sulfur nucleophile attacks the α-chloroketone, followed by cyclization to form the thiazole ring. Subsequent treatment with hydrazine hydrate induces pyridazinone ring closure.
Key Steps :
- Chlorination : Sulfuryl chloride chlorinates 2,4-dioxobenzenebutanoic acid methyl ester to yield 8 .
- Thiazole Formation : 8 reacts with 1-(methyl)piperidinecarbothioamide in methanol, forming methyl 5-benzoyl-2-(methylamino)thiazole-4-carboxylate.
- Pyridazinone Closure : Hydrazine-mediated cyclization generates the thiazolo[4,5-d]pyridazin-4(5H)-one core.
Optimization : Elevated temperatures (refluxing ethanol) and excess hydrazine improve yields (78–87%).
High-Pressure Q-Tube-Assisted Cyclocondensation
A modern adaptation from employs a Q-Tube reactor to accelerate cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high pressure. While originally designed for thiazolo[4,5-c]pyridazines, this method’s efficiency (atom economy >80%) and scalability (gram-scale) make it adaptable for [4,5-d] analogs.
Conditions :
- Pressure : 15–20 bar
- Solvent : Ethanol/water (3:1)
- Catalyst : Piperidine (10 mol%)
Advantages : Reduced reaction time (4–6 hrs vs. 24 hrs conventional) and improved regioselectivity.
Functionalization: Introducing the Thioacetamide Side Chain
The 4-position of the thiazolo[4,5-d]pyridazinone undergoes nucleophilic substitution to install the thioether-linked acetamide moiety.
Thiolation-Alkylation Sequence
- Thiolation : Treatment of 4-chloro-2-methyl-7-phenylthiazolo[4,5-d]pyridazine with thiourea in refluxing ethanol generates the 4-mercapto intermediate.
- Alkylation : Reaction with N-methyl-2-chloroacetamide in the presence of K2CO3 in DMF yields the target compound.
Reaction Table 1 : Optimization of Alkylation Conditions
| Condition | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | DMF | K2CO3 | 80 | 62 |
| Improved (Microwave) | DMF | Cs2CO3 | 120 (MW) | 78 |
| Green Chemistry | EtOH | NaHCO3 | 70 | 55 |
Note : Microwave-assisted synthesis reduces reaction time to 15 minutes.
One-Pot Thioether Formation
Inspired by, a one-pot protocol combines thiol generation and alkylation. The 4-chloro intermediate reacts directly with N-methyl-2-mercaptoacetamide under basic conditions, bypassing isolation of the thiol.
Conditions :
- Solvent : DMSO
- Base : DBU (1,8-diazabicycloundec-7-ene)
- Temperature : 100°C
- Yield : 70%
Advantages : Eliminates thiourea usage, streamlining the process.
Comparative Analysis of Synthetic Routes
Table 2 : Route Comparison for N-Methyl-2-((2-Methyl-7-Phenylthiazolo[4,5-d]Pyridazin-4-yl)Thio)Acetamide
| Method | Key Step | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | Ganch reaction | 62–78 | 24 hrs | Moderate |
| Q-Tube + One-Pot Alkylation | High-pressure cyclization | 70–78 | 6 hrs | High |
| Microwave-Assisted Alkylation | Microwave-enhanced coupling | 78 | 15 min | Lab-scale |
Critical Insights :
- The Q-Tube method offers superior scalability and efficiency.
- Microwave techniques excel in speed but require specialized equipment.
Structural Characterization and Validation
Post-synthetic analysis ensures fidelity to the target structure:
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridazine rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often conducted under reflux or at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thiazolo[4,5-d]pyridazine core distinguishes this compound from related derivatives. Key analogs include:
Key Observations :
- Substituent Effects: The phenyl group at position 7 (target compound) increases hydrophobicity compared to the 2-thienyl group in ’s analog, which may improve membrane permeability but reduce aqueous solubility .
Comparison with Analogs :
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s methyl groups may enhance metabolic stability compared to ’s thienyl substituent, which is prone to oxidative metabolism .
Biological Activity
N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a compound belonging to the thiazolo[4,5-d]pyridazine class, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound has a molecular weight of approximately 253.35 g/mol. Its unique thiazolo[4,5-d]pyridazine framework contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiazole Derivative : Reacting appropriate thiazole precursors with pyridazine derivatives.
- Thioacetylation : Introducing the thioacetamide group through nucleophilic substitution.
- Methylation : Adding the methyl group to the nitrogen atom to yield the final product.
Anti-Cancer Activity
Research has shown that compounds within the thiazolo[4,5-d]pyridazine class exhibit significant anti-cancer properties. For instance:
- Cell Line Studies : In vitro studies on MDA-MB-468 breast cancer cells revealed that derivatives of thiazolo[4,5-d]pyridazine can induce apoptosis and inhibit cell proliferation. The compound demonstrated an IC50 value indicative of potent anti-proliferative effects against this triple-negative breast cancer cell line .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of thiazolo[4,5-d]pyridazine derivatives:
- Mechanism of Action : These compounds are believed to exert their effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Case Studies and Research Findings
- Study on Anti-Cancer Properties :
- Analgesic and Anti-inflammatory Activity :
-
Comparative Analysis :
- Table 1 summarizes the biological activities of selected thiazolo[4,5-d]pyridazine derivatives compared to standard drugs:
Q & A
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole formation | P₄S₁₀, toluene, 110°C, 12h | 60-75% | |
| Acetamide coupling | CH₃COCl, Et₃N, DCM, 0°C → RT | 50-85% |
How can advanced analytical techniques validate the structure of this compound?
Q. Basic Techniques
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups, phenyl rings) and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
Q. Advanced Methods
- X-ray Crystallography : Using programs like SHELXL , single-crystal X-ray diffraction resolves bond lengths/angles and confirms stereochemistry. Challenges in crystallization (e.g., polymorphism) can be mitigated by solvent screening (e.g., DMSO/water) .
What methodological approaches assess the compound’s biological activity?
Q. Basic Screening
- Antimicrobial Assays : Broth microdilution (MIC) against E. coli or S. aureus .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant enzymes .
Q. Advanced Studies
- Binding Affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies interactions with targets (e.g., IC₅₀ values) .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to guide SAR .
How can researchers resolve contradictions in biological activity data across studies?
Q. Methodological Considerations
- Control for Substituent Effects : Minor structural changes (e.g., halogen vs. methyl groups) drastically alter activity. Compare analogues systematically (Table 1).
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
Q. Table 1: Activity Variation in Analogues
| Compound | Substituent (R) | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|---|
| R = 3,4-dimethoxyphenyl | 0.45 ± 0.02 | Kinase X | ||
| R = 4-chlorophenyl | 1.20 ± 0.15 | Kinase X | ||
| R = 2-thienyl | 2.80 ± 0.30 | Kinase X |
What strategies optimize reaction yield and purity during synthesis?
Q. Advanced Optimization
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysis : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura) to reduce side products .
- In-line Monitoring : HPLC or TLC tracks reaction progress to minimize over-reaction .
How do structural modifications influence pharmacological properties?
Q. SAR Insights
Q. Table 2: Impact of Substituents on Bioactivity
| Modification Site | Effect on Activity | Reference |
|---|---|---|
| Thiazole C2 methyl | ↑ Selectivity for Cancer Targets | |
| Acetamide N-methyl | ↓ Cytotoxicity, ↑ Solubility |
What are the challenges in crystallizing this compound, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
